5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate
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Overview
Description
5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate is a complex organic compound with a unique structure that includes an azido group, a cyclopentene ring, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the azido group through azidation reactions. The dioxane ring is then formed through cyclization reactions. The final step involves the acetylation of the compound to introduce the acetate group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s structure allows it to interact with specific pathways, potentially inhibiting or activating certain biological processes .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: This compound shares a similar cyclopentene structure and is used in medicinal chemistry for synthesizing enzyme inhibitors.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate lies in its combination of functional groups and rings, which provide a versatile platform for chemical modifications and applications in different fields .
Properties
Molecular Formula |
C13H15N3O6 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
[5-[(1R,4R)-4-azidocyclopent-2-en-1-yl]-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl] acetate |
InChI |
InChI=1S/C13H15N3O6/c1-7(17)20-13(8-4-5-9(6-8)15-16-14)10(18)21-12(2,3)22-11(13)19/h4-5,8-9H,6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
FOCJEYBHIIYUEN-IUCAKERBSA-N |
Isomeric SMILES |
CC(=O)OC1(C(=O)OC(OC1=O)(C)C)[C@@H]2C[C@H](C=C2)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1(C(=O)OC(OC1=O)(C)C)C2CC(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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